Crystal Ponceau 6R
Crystal Ponceau 6R
Ponceau 6R is a red azo dye which is widely used as a food colorant and also used in histology staining. It is soluble in water and slightly soluble in ethanol.
Acid red 44 is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid. It has a role as a histological dye. It contains a 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate.
Acid red 44 is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid. It has a role as a histological dye. It contains a 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate.
Brand Name:
Vulcanchem
CAS No.:
2766-77-0
VCID:
VC21085399
InChI:
InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
SMILES:
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Molecular Formula:
C₂₀H₁₂N₂Na₂O₇S₂
Molecular Weight:
502.4 g/mol
Crystal Ponceau 6R
CAS No.: 2766-77-0
Cat. No.: VC21085399
Molecular Formula: C₂₀H₁₂N₂Na₂O₇S₂
Molecular Weight: 502.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ponceau 6R is a red azo dye which is widely used as a food colorant and also used in histology staining. It is soluble in water and slightly soluble in ethanol. Acid red 44 is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid. It has a role as a histological dye. It contains a 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate. |
|---|---|
| CAS No. | 2766-77-0 |
| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ |
| Molecular Weight | 502.4 g/mol |
| IUPAC Name | disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate |
| Standard InChI | InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
| Standard InChI Key | FUGCXLNGEHFIOA-UHFFFAOYSA-L |
| SMILES | C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
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